Scientific databases are a good source for further information on the research applications of specific chemicals. These databases are typically accessed through universities or research institutions, but some may be available publicly online. Here are some examples of scientific research databases:
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is an organic compound characterized by the presence of a phenolic hydroxyl group and an imine functional group. Its molecular formula is , and it has a molecular weight of approximately 215.22 g/mol. The compound is synthesized through a condensation reaction between salicylaldehyde and 4-fluoroaniline, resulting in a structure that features an E configuration around the central C=N bond, with the phenyl rings positioned on opposite sides of the double bond . Notably, it exhibits a strong intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen, which contributes to its stability and conformational properties.
The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- typically involves:
The reaction can be represented as follows:
textSalicylaldehyde + 4-Fluoroaniline → Phenol, 2-[[(4-Fluorophenyl)imino]methyl] + H2O
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- has several applications across various fields:
Interaction studies involving Phenol, 2-[[(4-fluorophenyl)imino]methyl]- focus primarily on its role as a ligand in coordination chemistry. The compound can form stable complexes with various metal ions (e.g., nickel, copper), which are characterized by their unique spectral properties and coordination geometries. Such studies utilize techniques like UV-Vis spectroscopy and NMR to elucidate the nature of these interactions .
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- shares structural similarities with several other Schiff bases and phenolic compounds. Notable similar compounds include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | Contains fluorine; strong intramolecular hydrogen bonding | Potential antibacterial activity |
4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol | Contains chlorine; similar imine structure | Varies in reactivity due to chlorine |
Phenol, 2-[(4-bromophenyl)imino]methyl | Contains bromine; similar configuration | Different electronic properties due to bromine |
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known by its CAS number 3382-62-5, is a Schiff base compound with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol [1]. This compound is typically synthesized through the condensation reaction between salicylaldehyde and 4-fluoroaniline, resulting in the formation of an imine bond with the elimination of a water molecule [3] [7]. The traditional Schiff base condensation represents the most common and well-established method for synthesizing this compound [8].
The selection of an appropriate solvent plays a crucial role in the successful synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. Various solvents have been investigated for this condensation reaction, with each offering distinct advantages in terms of reaction kinetics, yield, and product purity [11] [14].
Polar protic solvents such as methanol and ethanol are commonly employed for the synthesis of this Schiff base due to their ability to dissolve both the aldehyde and amine reactants effectively [15]. In a typical procedure, salicylaldehyde is dissolved in methanol, followed by the dropwise addition of 4-fluoroaniline [26]. The polar nature of these solvents facilitates the nucleophilic attack of the amine on the carbonyl carbon, promoting the formation of the carbinolamine intermediate [9].
Table 1: Effect of Solvent on the Yield of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Synthesis
Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|
Methanol | 3-4 | 60-65 (reflux) | 85-90 |
Ethanol | 4-5 | 75-78 (reflux) | 82-88 |
Tetrahydrofuran | 5-6 | 65-70 (reflux) | 75-80 |
Toluene | 6-8 | 110 (reflux) | 70-75 |
Water | 8-10 | 90-95 | 65-70 |
Stoichiometric optimization is equally important for maximizing the yield of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [23]. Research has shown that a slight excess of 4-fluoroaniline (1.1-1.2 equivalents) relative to salicylaldehyde (1.0 equivalent) can drive the equilibrium toward product formation [26]. This approach compensates for potential side reactions or incomplete conversion of the starting materials [11].
The reaction time and temperature also significantly influence the yield and purity of the product [10]. Refluxing conditions are typically employed to facilitate the removal of water, which is essential for driving the equilibrium toward product formation [8]. In some protocols, molecular sieves or other dehydrating agents are added to the reaction mixture to enhance water removal and improve yields [11] [17].
The condensation reaction between salicylaldehyde and 4-fluoroaniline to form Phenol, 2-[[(4-fluorophenyl)imino]methyl]- can be catalyzed by both acids and bases, each following distinct mechanistic pathways [9] [13]. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields [17].
In acid-catalyzed reactions, the protonation of the carbonyl oxygen of salicylaldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine group of 4-fluoroaniline [9]. This leads to the formation of a tetrahedral carbinolamine intermediate, which subsequently undergoes dehydration to yield the imine product [13].
The acid-catalyzed mechanism proceeds through the following steps:
Various acids have been employed as catalysts for this reaction, including glacial acetic acid, p-toluenesulfonic acid, and mineral acids such as hydrochloric acid and sulfuric acid [17]. Among these, glacial acetic acid is often preferred due to its mild acidity and compatibility with the reactants [13].
Base-catalyzed reactions follow a different mechanistic pathway, where the base enhances the nucleophilicity of the amine by deprotonating it, thereby facilitating its attack on the carbonyl carbon [9]. Common bases used for this purpose include triethylamine, pyridine, and sodium hydroxide [13] [17].
Table 2: Comparison of Acid and Base Catalysts for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Synthesis
Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Glacial Acetic Acid | 5-10 | 3-4 | 85-90 |
p-Toluenesulfonic Acid | 2-5 | 2-3 | 88-92 |
Sulfuric Acid | 1-2 | 1-2 | 90-95 |
Triethylamine | 5-10 | 4-5 | 80-85 |
Pyridine | 5-10 | 4-5 | 78-83 |
Sodium Hydroxide | 5-10 | 5-6 | 75-80 |
Research has shown that acid catalysis generally provides higher yields and faster reaction rates compared to base catalysis for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [17]. This is attributed to the more efficient activation of the carbonyl group by protonation, which significantly enhances its electrophilicity [9] [13].
The pH of the reaction medium also plays a critical role in the formation of the Schiff base [17]. Studies have indicated that a mildly acidic environment (pH 4-5) is optimal for the condensation reaction, as it balances the activation of the carbonyl group with the nucleophilicity of the amine [9] [23].
Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for the preparation of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [4] [10]. This approach offers several advantages, including significantly reduced reaction times, improved yields, and enhanced product purity [24].
In a typical microwave-assisted protocol, salicylaldehyde and 4-fluoroaniline are combined in a suitable solvent, often with a catalytic amount of acid, and subjected to microwave irradiation [10]. The rapid and uniform heating provided by microwave energy accelerates the formation of the carbinolamine intermediate and subsequent dehydration to yield the Schiff base product [4].
Research has demonstrated that microwave-assisted synthesis can reduce reaction times from several hours to just minutes, while maintaining or even improving yields compared to conventional methods [10] [24]. For instance, while traditional reflux conditions might require 3-4 hours to achieve 85-90% yield, microwave irradiation can produce comparable results in 5-10 minutes [4] [10].
The optimization of microwave parameters is crucial for achieving optimal results [10]. Key variables include power level, irradiation time, and temperature, all of which must be carefully controlled to prevent decomposition or side reactions [4] [24].
Table 3: Optimization of Microwave Parameters for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Synthesis
Power (W) | Time (min) | Temperature (°C) | Solvent | Catalyst | Yield (%) |
---|---|---|---|---|---|
300 | 5 | 80 | Methanol | Acetic Acid | 85 |
450 | 3 | 90 | Ethanol | p-TsOH | 90 |
600 | 2 | 100 | Methanol | H2SO4 | 92 |
300 | 8 | 70 | Solvent-free | Acetic Acid | 88 |
450 | 5 | 80 | Solvent-free | p-TsOH | 91 |
Solvent-free or minimal-solvent conditions have also been explored for microwave-assisted synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [10] [24]. In these approaches, the reactants are directly mixed with a small amount of catalyst and subjected to microwave irradiation, eliminating or reducing the need for organic solvents [4]. This not only aligns with green chemistry principles but can also lead to enhanced reaction rates due to increased concentration of reactants [10] [24].
The mechanism of microwave-assisted synthesis is believed to involve both thermal and non-thermal effects [4]. The thermal effects arise from the rapid and uniform heating of the reaction mixture, while non-thermal effects may include specific microwave-molecule interactions that can lower activation energies for certain reactions [10]. For the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, these combined effects facilitate the nucleophilic attack of 4-fluoroaniline on salicylaldehyde and subsequent dehydration steps [4] [24].
Recent advancements in microwave technology have enabled better control over reaction parameters, allowing for more reproducible and scalable syntheses of Schiff bases, including Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [10]. Continuous-flow microwave reactors, for instance, offer the potential for larger-scale production while maintaining the advantages of microwave heating [4] [24].
The purification of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a critical step in ensuring the quality and purity of the final product [20] [22]. Various purification techniques have been developed and optimized for this Schiff base, each with its own advantages and limitations [30].
Recrystallization is one of the most commonly employed methods for purifying Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [20]. This technique exploits the differential solubility of the product and impurities in selected solvents [22]. Methanol, ethanol, and ethanol-water mixtures are frequently used as recrystallization solvents for this compound [20]. The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the pure product [30].
Table 4: Recrystallization Solvents for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Purification
Solvent System | Temperature Range (°C) | Recovery (%) | Purity (%) |
---|---|---|---|
Methanol | 60-25 | 85-90 | >98 |
Ethanol | 75-25 | 82-88 | >97 |
Ethanol-Water (3:1) | 70-25 | 88-92 | >99 |
Acetone | 55-25 | 80-85 | >96 |
Toluene | 100-25 | 75-80 | >95 |
Column chromatography, while generally effective for many organic compounds, presents challenges for the purification of Schiff bases like Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [30]. The imine bond is susceptible to hydrolysis under acidic conditions, and the silica or alumina stationary phases commonly used in column chromatography often contain acidic sites that can catalyze this hydrolysis [30]. Nevertheless, modified approaches using neutralized silica or alumina, or alternative stationary phases, have been developed to address this issue [22] [30].
Solvent washing represents another effective purification strategy for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [30]. This approach involves selectively dissolving either the product or impurities in appropriate solvents [22]. For instance, unreacted 4-fluoroaniline can often be removed by washing with dilute acid, while unreacted salicylaldehyde can be extracted with sodium bisulfite solution [20] [30].
Yield optimization for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- involves a comprehensive approach that addresses multiple aspects of the synthetic process [11] [23]. Key strategies include:
Research has shown that the combination of these strategies can increase the overall yield of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- from typical values of 70-80% to over 90% [11] [23]. For instance, the use of Dean-Stark apparatus for continuous water removal during the condensation reaction has been reported to improve yields by 10-15% [11].
The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- has been increasingly approached through the lens of green chemistry principles, aiming to develop more environmentally benign and sustainable processes [14] [15]. These considerations encompass various aspects of the synthetic methodology, including solvent selection, catalyst choice, energy efficiency, and waste reduction [18].
Water as a reaction medium represents one of the most significant green chemistry innovations in Schiff base synthesis [14] [15]. Unlike conventional organic solvents, water is non-toxic, non-flammable, readily available, and environmentally benign [15]. Research has demonstrated that the condensation of salicylaldehyde and 4-fluoroaniline can be successfully conducted in aqueous media, often with the assistance of surfactants or phase-transfer catalysts to overcome solubility limitations [14] [18].
Table 5: Green Solvents for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Synthesis
Solvent | Reaction Time (h) | Temperature (°C) | Catalyst | Yield (%) | Environmental Impact |
---|---|---|---|---|---|
Water | 6-8 | 80-90 | Natural Acids | 75-80 | Very Low |
Ethanol | 4-5 | 75-78 | Natural Acids | 80-85 | Low |
Ethyl Lactate | 5-6 | 80-85 | Natural Acids | 78-83 | Low |
Solvent-free | 1-2 | 80-100 | Natural Acids | 85-90 | Minimal |
Ionic Liquids | 3-4 | 70-80 | None | 82-87 | Moderate |
The use of natural and biodegradable catalysts represents another important green chemistry approach for the synthesis of this Schiff base [14] [18]. Natural acids derived from fruits, such as lemon juice (containing citric acid) and tamarind extract, have been successfully employed as catalysts for the condensation reaction [18]. These natural catalysts not only reduce the reliance on synthetic and potentially hazardous chemicals but also often provide comparable or even superior catalytic activity [14] [15].
Solvent-free or solid-state reactions have emerged as particularly promising green chemistry methodologies for synthesizing Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [8] [14]. In these approaches, salicylaldehyde and 4-fluoroaniline are directly mixed, often with a small amount of catalyst, and either ground together or subjected to mild heating [8]. The absence of solvent not only eliminates issues related to solvent disposal and environmental impact but can also lead to faster reactions and higher yields due to increased concentration of reactants [14] [15].
Energy efficiency is a key consideration in green chemistry approaches to Schiff base synthesis [10] [14]. Microwave-assisted and ultrasound-assisted methods significantly reduce energy consumption by shortening reaction times from hours to minutes [4] [10]. Additionally, these methods often allow for lower reaction temperatures, further contributing to energy savings and reduced environmental impact [14].
Waste reduction and atom economy are fundamental principles of green chemistry that have been applied to the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- [14] [15]. The condensation reaction between salicylaldehyde and 4-fluoroaniline inherently exhibits good atom economy, with water being the only byproduct [8]. However, further improvements have been achieved through the development of one-pot, multi-component reactions that incorporate the formation of salicylaldehyde or its derivatives as part of the synthetic sequence, thereby eliminating isolation and purification steps [14] [18].
Recent research has also explored the use of recyclable catalysts and reaction media for the synthesis of this Schiff base [14] [15]. Heterogeneous catalysts, such as acidic or basic clays, can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [18]. Similarly, ionic liquids have been investigated as green reaction media that can be recycled after product extraction [14] [15].
Experimental spectra recorded (KBr, 4000–400 cm⁻¹) show a strong azomethine C=N stretch at 1615–1622 cm⁻¹ and a broad phenolic O–H band centred at 3200–3400 cm⁻¹, consistent with the intramolecularly hydrogen-bonded enol form [1] [2]. The C=N frequency is down-shifted ca. 10 cm⁻¹ relative to non-hydrogen-bonded Schiff bases, corroborating electronic withdrawal by the fluorine substituent and hydrogen-bond reinforcement.
The O–H···N intramolecular hydrogen bond is supported by (i) the broad O–H envelope noted above, (ii) a marked down-field hydroxyl proton at δ 12.7–13.2 ppm in the proton nuclear magnetic resonance spectrum (Table 2) and (iii) calculated hydrogen-bond energies of 8.8–9.4 kcal mol⁻¹ from Schaefer’s correlation [3]. Together these observations confirm the persistence of an S(6) O–H···N motif that locks the molecule in the planar E-enol geometry.
Key infrared bands for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | Wavenumber /cm⁻¹ | Assignment |
---|---|---|
3200–3400 (broad) | ν(O–H) hydrogen-bonded [1] | |
1615–1622 (strong) | ν(C=N) azomethine [1] [2] | |
1585, 1504 | ν(C=C) aromatic ring [1] | |
1272, 1229 | ν(C–O) phenolic + ν(C–F) coupling [1] | |
1150–1120 | δ(C–H) in-plane + ν(C–F) [1] |
The one-dimensional proton spectrum (400 MHz, CDCl₃, 298 K) displays the resonances collated in Table 2. The singlet at δ 8.62 ppm corresponds to the azomethine proton, while the highly deshielded hydroxyl signal at δ 13.13 ppm evidences strong intramolecular hydrogen bonding [1]. Aromatic protons of the salicylaldehyde ring appear as an ABC pattern (δ 6.98–7.14 ppm), whereas the para-fluorinated aniline ring shows an AA′BB′ pattern (δ 7.29 and 7.41 ppm) with ³J_H–F coupling (≈8.4 Hz) discernible in the multiplet fine structure [4].
Thirteen distinct carbon signals are observed (100 MHz, CDCl₃). The azomethine carbon appears at δ 160.0 ppm, appreciably down-field owing to conjugation and the electronegative fluorine para to it [5]. One-bond ¹J_C–F (≈247 Hz) splits the para-C-F carbon resonance into a characteristic doublet at δ 161.4 ppm [5]. Phenolic C–O and ipso carbons resonate at δ 157–158 ppm, whereas remaining aromatic carbons occupy δ 114–133 ppm. The complete assignment is summarised in Table 2.